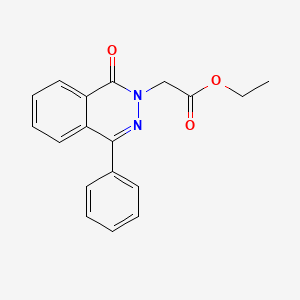

![molecular formula C19H28N4O2 B5543954 9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the family of 1-oxa-4,9-diazaspiro[5.5]undecanes, a class known for their versatile biological activities and potential in therapeutic applications. While specific information on this compound is limited, diazaspiro[5.5]undecane derivatives have been studied for their antihypertensive, antiviral, and other pharmacological properties (Clark et al., 1983).

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization of pyridine substrates, employing in situ activation techniques and leveraging the reactivity of β-dicarbonyl nucleophiles (Parameswarappa & Pigge, 2011). Another efficient method includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors for diversely substituted diazaspiro[5.5]undecanes (Yang et al., 2008).

Molecular Structure Analysis

Diazaspiro[5.5]undecanes exhibit a broad range of structural diversity, with the diazaspiro-heterocyclic structure often elucidated through NMR and X-ray crystallographic techniques. These compounds typically feature a chair conformation for the cyclohexanone unit, with intermolecular hydrogen bonding and π–π stacking interactions significantly influencing the crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, including aminomethylation processes leading to new spirocyclic adducts or tetrahydropyridine derivatives. These compounds can act as novel bidentate ligands, forming complexes with metals such as ruthenium(II) and copper(II) (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecanes depend on their specific structural features. For instance, crystallographic studies reveal non-planar ring structures preferring chair conformations, with molecular interactions significantly influencing the crystallographic arrangement and thus the physical properties of these compounds (Yuan et al., 2017).

Chemical Properties Analysis

Diazaspiro[5.5]undecane derivatives exhibit a wide array of chemical properties, including their reactivity towards various electrophiles and nucleophiles, which allows for the synthesis of a diverse range of functionalized molecules. The spirocyclic nature of these compounds imparts them with unique reactivity patterns that are leveraged in synthetic organic chemistry for the development of pharmacologically active molecules (Cordes et al., 2013).

科学的研究の応用

1. Antihypertensive Properties

9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a category to which the specified compound belongs, have been studied for their antihypertensive properties. Research has shown that these compounds exhibit significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

2. Synthesis Techniques

Studies have also focused on the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including methods involving intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011). These synthesis techniques are crucial for producing compounds with potential pharmaceutical applications.

3. Broad Spectrum Bioactivity

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been extensively reviewed. These compounds have shown potential for treating a variety of conditions such as obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

4. Use in Treating Respiratory Diseases

Certain 3,9-diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

5. Novel Drug Discovery Scaffolds

The structure of diazaspiro compounds has inspired the synthesis of novel drug discovery scaffolds. These structures, inspired by natural products, are designed for ease of conversion to lead generation libraries and have potential applications in various therapeutic areas (Jenkins et al., 2009).

6. Synthesis of Oxime Derivatives

Research has been conducted on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This process involves synthesizing various oxime derivatives from related diazaspiro[5.5]undecane triones, which could have further research or pharmaceutical implications (Rahman et al., 2013).

特性

IUPAC Name |

9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-25-11-10-23-13-19(5-4-18(23)24)6-8-22(9-7-19)17-12-16(15-2-3-15)20-14-21-17/h12,14-15H,2-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATJAVAUJAKGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)C3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(6-Cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)